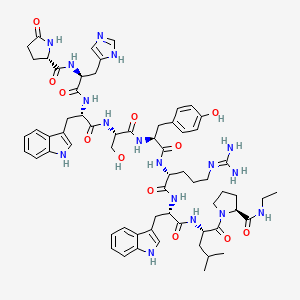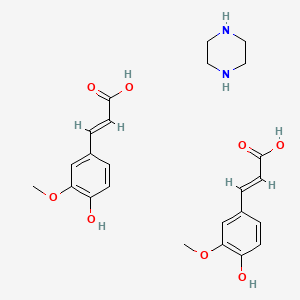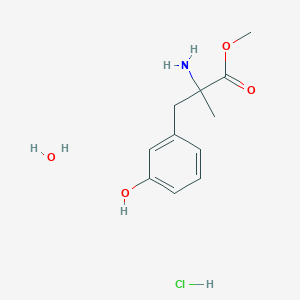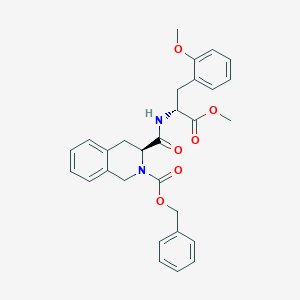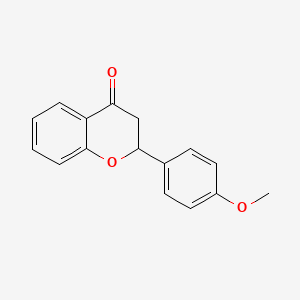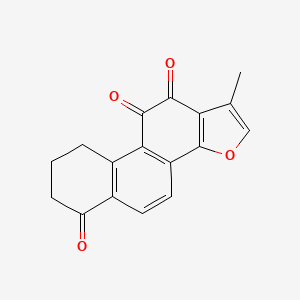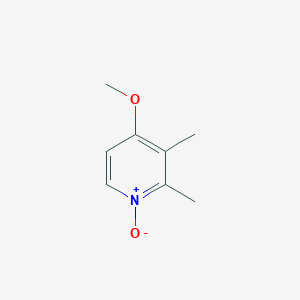
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
概述
描述
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is an aromatic heterocyclic compound containing a pyridine ring with a nitrogen atom. This compound is known for its significant reactivity towards various chemical entities and is used as a model compound in various fields, including physics, chemistry, material science, and biology.
作用机制
Target of Action
Similar compounds such as 4-methoxypyridine have been used as potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, including the suzuki–miyaura (sm) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Studies have shown that Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide possesses antioxidant and free-radical scavenging abilities. It has also been shown to inhibit cancer cell proliferation and decrease oxidative stress in cancer cells.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, dust formation should be avoided, and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition . Discharge into the environment must be avoided .
准备方法
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be synthesized through several methods. One common method involves the atmospheric oxidation of thioethers. Another method includes the reaction of 4-methoxy-2,3-dimethylpyridine with hydrogen peroxide (H2O2). Additionally, bismuth (III) nitrate pentahydrate can be used as a catalyst in the atmospheric oxidation of thioethers. These methods typically involve specific reaction conditions such as temperature and reaction time to achieve optimal yields.
化学反应分析
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of thioethers using this compound can selectively produce sulfoxides.
科学研究应用
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of pyridine derivatives. In biology, it has been shown to possess antioxidant and free-radical scavenging abilities, making it useful in studies related to oxidative stress and cancer cell proliferation. . Additionally, this compound is used in the industry for various applications, including the synthesis of other chemical compounds and materials.
相似化合物的比较
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as other pyridine derivatives. Some similar compounds include 2,3-dimethylpyridine and 4-methoxypyridine . What sets this compound apart is its unique reactivity and ability to selectively oxidize sulfides to sulfoxides. This property makes it particularly valuable in specific chemical reactions and applications.
属性
IUPAC Name |
4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQFDZRGFDNEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442653 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-96-7 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

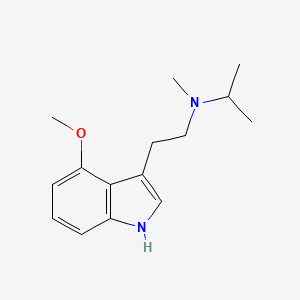
![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)

![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)
